N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide;dihydrochloride
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Overview
Description
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide;dihydrochloride is a synthetic compound known for its potential therapeutic and environmental applications. It is often used in scientific research due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide typically involves the reaction of 8-hydroxyquinoline with 4-(dimethylamino)propylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Acts as a fluorescent probe for imaging and studying biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in inhibiting certain enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting specific enzymes, such as JMJD2 demethylase. This inhibition leads to the reduction of gene expression and viral reactivation in infected cells. The molecular targets include histone demethylases, which play a crucial role in regulating gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(dimethylamino)propyl)-4-(8-hydroxyquinolin-6-yl)benzamide
- 8-hydroxyquinoline derivatives
- Quinoline-based compounds
Uniqueness
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide stands out due to its potent inhibitory effects on specific enzymes and its versatility in various scientific applications. Its unique structure allows it to interact with multiple molecular targets, making it a valuable tool in research.
Biological Activity
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide; dihydrochloride, commonly referred to as ML324, is a compound that has attracted attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Chemical Name : N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide
- CAS Number : 1222800-79-4
- Molecular Weight : 349.43 g/mol
- Molecular Formula : C21H23N3O2
ML324 functions primarily as an inhibitor of the Jumonji C domain-containing protein 2 (JMJD2), which plays a crucial role in the regulation of gene expression through histone demethylation. By inhibiting JMJD2, ML324 can modulate epigenetic changes that affect cellular processes such as proliferation and apoptosis .
Antiviral Activity
Recent studies have demonstrated that ML324 exhibits significant antiviral properties. Specifically, it has been shown to:
- Inhibit human cytomegalovirus (HCMV) infection in vivo.
- Display antiviral effects with an IC50 value of approximately 10 μM against herpes simplex virus type 1 (HSV-1) by blocking immediate early gene expression .
Antifungal Activity
ML324 has also been evaluated for its antifungal properties. In a study assessing various synthetic compounds, ML324 demonstrated notable efficacy against several fungal strains, including:
- Sclerotinia sclerotiorum: Inhibition rates reached up to 86.1%, outperforming conventional antifungal agents like quinoxyfen .
Compound | Target Pathogen | Inhibition Rate (%) | EC50 (mg/L) |
---|---|---|---|
ML324 | Sclerotinia sclerotiorum | 86.1 | 5.17 |
Quinoxyfen | Sclerotinia sclerotiorum | 77.8 | 14.19 |
Case Studies
- Study on Antiviral Properties : A comprehensive evaluation of ML324's antiviral effects revealed its capacity to reversibly block HCMV infection in cell culture models. The study highlighted the compound's utility in developing antiviral therapeutics targeting JMJD2 .
- Antifungal Efficacy Assessment : In another research endeavor, ML324 was part of a series of quinoline-linked benzamides tested against ten fungal pathogens. Results indicated that ML324 not only inhibited fungal growth but also exhibited low toxicity levels, making it a promising candidate for agricultural applications .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2.2ClH/c1-24(2)12-4-11-23-21(26)16-8-6-15(7-9-16)18-13-17-5-3-10-22-20(17)19(25)14-18;;/h3,5-10,13-14,25H,4,11-12H2,1-2H3,(H,23,26);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYSXTUKBJSXCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CC=N3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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